Maropitant citrate, a neurokinin-1 receptor antagonist, is primarily utilized in veterinary medicine for the treatment of motion sickness and vomiting in dogs and cats. Developed by Zoetis, it was approved by the U.S. Food and Drug Administration in 2007 for dogs and later for cats in 2012. The compound is known for its effectiveness in preventing vomiting triggered by various stimuli, including those originating from the central nervous system and peripheral sources .
The chemical formula of maropitant citrate is with a molar mass of approximately 678.823 g/mol. The compound exists as a monohydrate salt, which enhances its stability and solubility compared to its free base form .
The following key reactions are involved in its synthesis:
Maropitant functions as a selective antagonist of the neurokinin-1 receptor, which plays a crucial role in mediating vomiting responses linked to substance P, a key neurotransmitter involved in emesis. By blocking this receptor, maropitant effectively prevents vomiting caused by various stimuli, including motion sickness and chemotherapy-induced nausea .
Its pharmacokinetics indicate that maropitant has a bioavailability of approximately 24% when administered orally but achieves about 91% bioavailability via subcutaneous injection. The drug has a half-life of 6-8 hours and provides effective antiemetic action lasting up to 24 hours .
The synthesis of maropitant citrate involves several detailed steps:
Maropitant citrate is mainly used in veterinary medicine for:
Research indicates that maropitant may interact with other medications metabolized by liver enzymes, particularly cytochrome P450 enzymes CYP2D15 and CYP3A12. This interaction can lead to altered drug clearance rates, necessitating caution when used alongside other drugs that affect these metabolic pathways .
Additionally, repeated dosing can saturate CYP2D15, leading to potential accumulation and increased risk of side effects; thus, it is recommended that maropitant not be used continuously for more than five days without a break .
Maropitant citrate shares similarities with several other neurokinin receptor antagonists but is unique due to its specific application in veterinary medicine and its high selectivity for neurokinin-1 receptors.
Initial synthetic routes employ aldol condensation between 3-quinuclidinone and benzaldehyde under basic conditions, forming (2Z)-2-benzylidene-3-quinuclidinone with near-quantitative yield [1]. This α,β-unsaturated ketone serves as the electrophilic partner for subsequent conjugate additions. Alternative approaches explored silyl enolate alkylation strategies using trimethylsilyl triflate, though economic viability limited industrial application due to reagent costs [1].
The 5-tert-butyl-2-methoxybenzylamine component was traditionally sourced commercially but reimagined through Tscherniac-Einhorn reaction sequences. Retrosynthetic cleavage of the benzylamine C-N bond reveals N-hydroxymethyl intermediates accessible via formaldehyde-mediated condensation with 4-tert-butyl-2-methoxyaniline [1]. This two-step chromatography-free process achieves 89% overall yield from commodity chemicals [1].
Installation of the C2 benzhydryl group demands precise stereochemical control to establish the (2S) configuration critical for NK1 receptor binding.
Racemic 2-benzhydryl-3-quinuclidinone undergoes resolution using L-tartaric acid in ethanol/acetic acid, preferentially crystallizing the (2S)-enantiomer as the tartrate salt. X-ray crystallographic analysis confirms absolute configuration, with the benzhydryl phenyl groups adopting equatorial positions to minimize steric interactions with the quinuclidine bridge [1].
Molecular modeling reveals that the quinuclidine chair-like conformation directs phenylmagnesium bromide addition to the β-face of the Δα,β-unsaturated ketone. This stereoelectronic preference, combined with copper(I) iodide catalysis, suppresses carbonyl over-addition byproducts from 47% to <5% [1].
| Parameter | Original Protocol | Optimized Protocol |
|---|---|---|
| Yield | 52% | 90% |
| Byproduct Formation | 47% | <5% |
| Catalyst Loading | None | 5 mol% CuI |
| Solvent | THF | 2-MeTHF |
Table 1: Comparative performance of benzhydryl installation methods [1]
The critical phenylmagnesium bromide conjugate addition step benefits from transition metal catalysis to enhance regioselectivity and reaction rate.
Copper(I) iodide (5 mol%) in 2-methyltetrahydrofuran enables single-electron transfer mechanisms, converting the Grignard reagent to a cuprate species. This intermediate undergoes syn-periplanar addition to the α,β-unsaturated ketone, with DFT calculations showing a 12.3 kcal/mol preference for the benzhydryl transition state over misphenylated alternatives [1].
Comparative studies in tetrahydrofuran versus 2-methyltetrahydrofuran demonstrate the latter's superior performance due to:
These optimizations permitted kilogram-scale production with consistent 88-92% isolated yields across 15 batches [1].
Traditional maropitant synthesis employs stepwise benzyl group introduction followed by deprotection. Modern approaches consolidate these steps through reductive amination.
Synthesis of 5-tert-butyl-2-methoxybenzylamine via N-hydroxymethyl intermediate formation:
Reaction Conditions:- 4-*tert*-butyl-2-methoxyaniline (1.0 eq)- Paraformaldehyde (1.2 eq)- Acetic acid (2.5 eq)- Toluene, 110°C, 18 h→ Hydrolysis with 37% HCl/2-propanol (1:1 v/v)→ Basification with NaOH to pH 12This protocol eliminates chromatographic purification, yielding 89% amine purity suitable for direct reductive amination [1].
Coupling (2S)-2-benzhydryl-3-quinuclidinone with 5-tert-butyl-2-methoxybenzylamine employs Pt/C (5 wt%) under 7 atm H₂ in dichloromethane. Despite titanium tetraisopropoxide's role in water scavenging, the reaction suffers from:
Chiral HPLC analysis (Chiralpak IC-3 column, hexane/isopropanol 85:15) shows baseline separation of diastereomers (α = 1.32, Rₛ = 2.15), necessitating further catalyst screening to improve stereoselectivity [1].
Maropitant citrate undergoes extensive hepatic biotransformation through cytochrome P450-mediated metabolic pathways, with species-specific patterns of enzyme involvement that demonstrate significant interspecies variation in metabolic profiles [1] [2] [3]. The compound exhibits complex metabolic interactions with multiple cytochrome P450 isoenzymes, creating distinct biotransformation landscapes across different animal species.
In canine subjects, the hepatic metabolism of maropitant citrate is primarily mediated through two specific cytochrome P450 isoenzymes: CYP2D15 and CYP3A12 [1] [4] [2] [5] [6] [7] [3]. These canine isoforms represent the principal enzymatic pathways responsible for the oxidative biotransformation of the parent compound. CYP2D15 functions as a high-affinity, low-capacity enzyme system that clears over 90% of maropitant, while CYP3A12 operates as a low-affinity, high-capacity metabolic pathway [8] [4]. In vitro enzyme kinetics data suggest that the non-linear pharmacokinetic behavior observed in dogs may be partially associated with saturation of the low-capacity CYP2D15 enzyme system [4].
Feline metabolism demonstrates a distinctly different cytochrome P450 profile compared to canines. In cats, CYP1A and CYP3A-related enzymes have been identified as the primary isoforms involved in the hepatic biotransformation of maropitant citrate [1] [2] [7] [9] [3]. This species-specific difference is particularly noteworthy as it excludes the CYP2D component that is prominent in canine metabolism. In vitro studies using pooled feline liver microsomes revealed that formation of two major metabolites appeared to be catalyzed by CYP1A and CYP3A-related enzymes, with no detectable CYP2D component when using the CYP2D inhibitor quinidine [9].
The metabolic pathway involves the generation of multiple oxidative metabolites through cytochrome P450-mediated biotransformation. Research has identified twenty-one distinct metabolites of maropitant citrate [8], with the principal metabolite being formed through oxidative processes. In feline studies, eight distinct metabolites (designated M1 through M8) were observed in liver microsome incubations, with seven metabolites formed through cytochrome P450-mediated oxidation and one metabolite representing a glucuronide conjugate of an oxidative metabolite [9]. The most intense mass spectrometry signal originated from maropitant that had been hydroxylated on one of three equivalent tert-butyl carbons, designated as metabolite M6 [9].
Species comparison reveals fundamental differences in cytochrome P450 isoenzyme utilization. While dogs primarily utilize CYP2D15 and CYP3A12 systems, cats exclusively employ CYP1A and CYP3A-related pathways, and this difference has significant implications for metabolic capacity and drug accumulation patterns between species [1] [2] [9] [3]. The absence of CYP2D involvement in feline metabolism represents a critical distinction in the biotransformation landscape compared to canine subjects.
Maropitant citrate demonstrates pronounced species-specific differences in bioavailability patterns, with substantial variation between oral and parenteral administration routes across different animal species. These differences reflect complex interactions between drug absorption, first-pass hepatic metabolism, and species-specific pharmacokinetic characteristics.
| Species | Oral Bioavailability | Subcutaneous Bioavailability | Reference |
|---|---|---|---|
| Dogs (2 mg/kg) | 23.7% | 90.7% | [2] [5] |
| Dogs (8 mg/kg) | 37.0% | 90.7% | [2] |
| Cats (1 mg/kg) | 50% | 91.3% | [1] [2] [10] |
| Rabbits (1 mg/kg) | Not determined | 58.9 ± 13.3% | [11] [12] [13] |
| Chickens (1-2 mg/kg) | Not determined | Rapidly absorbed | [14] [15] |
In canine subjects, oral bioavailability demonstrates dose-dependent characteristics, with estimates of 23.7% at 2 mg/kg and 37.0% at 8 mg/kg, indicating non-linear pharmacokinetics within the 1-16 mg/kg dose range [2]. The substantially higher subcutaneous bioavailability of 90.7% reflects the significant impact of hepatic first-pass metabolism on oral administration [2] [5]. Despite this first-pass effect, prandial status does not significantly affect the extent of oral bioavailability in dogs [10].
Feline bioavailability patterns show distinct characteristics compared to canines. Cats demonstrate an oral bioavailability of approximately 50% and subcutaneous bioavailability of 91.3% [1] [2] [10]. The subcutaneous bioavailability in cats may be underestimated due to the presence of nonlinear kinetics and the resulting longer elimination half-life observed after intravenous administration [10]. The higher oral bioavailability in cats compared to dogs (50% versus 23.7-37.0%) suggests species-specific differences in first-pass hepatic metabolism and gastrointestinal absorption characteristics.
| Pharmacokinetic Parameter | Dogs (1 mg/kg SC) | Cats (1 mg/kg SC) | Rabbits (1 mg/kg SC) |
|---|---|---|---|
| Cmax (ng/mL) | 92.0 ± 33.8 | 165-269 | 14.4 ± 10.9 |
| Tmax (hours) | 0.75 | 0.32-0.43 | 1.25 ± 0.89 |
| Half-life (hours) | 8.84 | 16.8 | 13.1 ± 2.44 |
| Bioavailability (%) | 90.7 | 91.3 | 58.9 ± 13.3 |
Rabbits demonstrate markedly different bioavailability characteristics compared to dogs and cats. The subcutaneous bioavailability in New Zealand White rabbits was only approximately 58.9 ± 13.3%, which is substantially lower than the 90.7% observed in dogs or 91.3% in cats [11] [12] [13]. The maximum plasma concentration (Cmax) in rabbits (14.4 ± 10.9 ng/mL) was significantly lower than values observed in dogs (92.0 ± 33.8 ng/mL) or cats (269 ng/mL) when administered at the same 1 mg/kg subcutaneous dose [12] [13]. This reduced bioavailability in rabbits may be attributed to species differences in hepatic blood flow and metabolic clearance patterns, as maropitant citrate is primarily cleared through hepatic metabolism [12].
Avian species show unique absorption characteristics. In Rhode Island Red chickens, subcutaneous administration at 1 and 2 mg/kg doses resulted in rapid absorption with mean maximum plasma concentrations of 915.6 ± 312.8 ng/mL and 1195.2 ± 320.2 ng/mL respectively [14] [15]. The time to maximum concentration in chickens (0.49 ± 0.21 hours for 1 mg/kg) was faster than observed in dogs, cats, and rabbits, suggesting species-specific differences in absorption kinetics [14].
The pharmacokinetic data demonstrates that maropitant citrate follows first-order linear kinetics in chickens within the dose range tested, similar to cats but different from dogs which show dose-dependent pharmacokinetics at higher dosages [14]. Elimination half-lives showed species variation: 8.47 ± 2.24 hours in chickens, 8.84 hours in dogs, 16.8 hours in cats, and 13.1 ± 2.44 hours in rabbits [1] [14] [2] [13].
Maropitant citrate demonstrates significant blood-brain barrier permeability characteristics that enable central nervous system penetration and functional receptor antagonism. As a lipophilic compound, maropitant citrate possesses physicochemical properties that facilitate transcytosis across the blood-brain barrier, resulting in measurable brain tissue concentrations and central pharmacological activity [8] [16] [17].
Quantitative blood-brain barrier penetration studies in gerbils have established that maropitant citrate achieves substantial central nervous system distribution. Following subcutaneous injection of 1 mg/kg, the mean brain-to-plasma concentration ratio at 8 hours post-treatment was 3.59 [16]. This concentration ratio indicates that brain tissue concentrations exceed plasma concentrations by more than three-fold, demonstrating efficient blood-brain barrier penetration and tissue accumulation within the central nervous system [16].
The blood-brain barrier permeability of maropitant citrate enables functional central nervous system activity, as demonstrated through in vivo functional studies using the gerbil foot-tapping model [16]. In this model system, maropitant citrate effectively inhibited foot-tapping behavior induced by the selective neurokinin-1 receptor agonist GR73632, with 100% inhibition at 2 hours post-dosing and approximately 50% inhibition persisting at 8 hours post-administration [16]. This sustained central nervous system activity correlates with the compound's brain tissue distribution and demonstrates functional receptor antagonism within the central nervous system.
Comparative studies with other neurokinin-1 receptor antagonists have shown that maropitant citrate exhibits superior central nervous system penetration characteristics. When compared with CP-122,721, a previously characterized neurokinin-1 receptor antagonist, maropitant citrate (1 mg/kg subcutaneously) produced significantly longer inhibition of foot-tapping behavior (P < 0.01) [16]. This enhanced duration of central nervous system activity reflects the favorable blood-brain barrier permeability profile of maropitant citrate compared to other compounds in this therapeutic class.
Studies in non-human primates have confirmed blood-brain barrier penetration in higher mammalian species. Assessment of pre-operative maropitant citrate use in macaque models demonstrated that the compound penetrates the blood-brain barrier and produces functional antagonism of central neurokinin-1 receptors [18]. Previous studies have established that maropitant citrate crosses the blood-brain barrier in multiple species and achieves pharmacologically relevant concentrations within central nervous system tissues [18].
The lipophilic nature of maropitant citrate contributes to its blood-brain barrier permeability characteristics. The compound belongs to the quinuclidine class and exhibits weak base properties with high lipophilicity [8]. These physicochemical characteristics are consistent with compounds that demonstrate effective blood-brain barrier penetration through lipid-mediated transport mechanisms [19]. The molecular weight and hydrogen bonding characteristics of maropitant citrate fall within parameters associated with central nervous system penetration [19].
Clinical implications of blood-brain barrier permeability include the compound's effectiveness against both central and peripheral emetic stimuli. The chemoreceptor trigger zone, located in the area postrema on the floor of the fourth ventricle, lies outside the blood-brain barrier and facilitates detection of circulating emetogenic substances [16] [17]. However, the vomiting center receives input from multiple sources including the chemoreceptor trigger zone, gastrointestinal tract, vestibular apparatus, and cerebral cortex [17]. The ability of maropitant citrate to cross the blood-brain barrier enables comprehensive antagonism of neurokinin-1 receptors throughout the central nervous system, providing broad-spectrum antiemetic effectiveness [17].